molecular formula C19H19N7O3S B11010263 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(1H-tetrazol-1-yl)-3-(thiophen-3-yl)propanamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(1H-tetrazol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B11010263
M. Wt: 425.5 g/mol
InChI Key: ZFJUKIKWIGFCQK-UHFFFAOYSA-N
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Description

N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE is a complex organic compound with a molecular formula of C21H19N5O4. This compound is notable for its unique structure, which includes a quinazolinone core, a tetraazole ring, and a thiophene moiety. It is used primarily in scientific research and drug discovery due to its potential biological activities.

Preparation Methods

The synthesis of N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The tetraazole ring is introduced via a [3+2] cycloaddition reaction between an azide and a nitrile. The final step involves coupling the quinazolinone and tetraazole intermediates with a thiophene derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Scientific Research Applications

N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes, such as kinases, by binding to their active sites. The tetraazole ring can enhance the compound’s binding affinity and specificity, while the thiophene moiety may contribute to its overall stability and bioavailability. These interactions can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE can be compared with other similar compounds, such as:

    Quinazolinone derivatives: These compounds share the quinazolinone core and are known for their diverse biological activities, including anticancer and antimicrobial properties.

    Tetraazole derivatives: Compounds containing the tetraazole ring are often used in medicinal chemistry for their ability to mimic carboxylic acids and enhance binding affinity.

    Thiophene derivatives: These compounds are widely used in the development of pharmaceuticals and materials due to their stability and electronic properties.

Properties

Molecular Formula

C19H19N7O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-3-(tetrazol-1-yl)-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C19H19N7O3S/c1-29-6-5-25-11-20-16-3-2-14(8-15(16)19(25)28)22-18(27)9-17(13-4-7-30-10-13)26-12-21-23-24-26/h2-4,7-8,10-12,17H,5-6,9H2,1H3,(H,22,27)

InChI Key

ZFJUKIKWIGFCQK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC(C3=CSC=C3)N4C=NN=N4

Origin of Product

United States

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